molecular formula C26H21N3O3S B6513509 N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872196-58-2

N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6513509
CAS No.: 872196-58-2
M. Wt: 455.5 g/mol
InChI Key: CPZISMUSXDCAPK-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and a sulfanyl acetamide side chain at position 4. The 3-methoxyphenyl substituent on the acetamide moiety distinguishes it from analogs. Chromeno-pyrimidine derivatives are studied for their diverse pharmacological properties, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-31-20-12-7-11-19(15-20)27-23(30)16-33-26-21-14-18-10-5-6-13-22(18)32-25(21)28-24(29-26)17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZISMUSXDCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126363
Record name N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872196-58-2
Record name N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872196-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxyphenyl)-2-[(2-phenyl-5H-[1]benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-methoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that integrates chromene and pyrimidine structures, featuring a sulfanyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O3SC_{27}H_{23}N_{3}O_{3}S, with a molecular weight of 469.6 g/mol. The structure is characterized by the following features:

Property Value
Molecular FormulaC27H23N3O3SC_{27}H_{23}N_{3}O_{3}S
Molecular Weight469.6 g/mol
CAS Number872206-65-0

The presence of methoxy groups enhances solubility and potential bioavailability, which is crucial for its pharmacological applications.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways critical for various therapeutic effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, chromene derivatives have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The chromene and pyrimidine moieties are known for their roles in antimicrobial effects, potentially disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antitumor Studies : A study on chromene derivatives found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Testing : In a comparative study, derivatives of chromeno-pyrimidine were tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting strong antimicrobial potential .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that the compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential mechanism for its anti-inflammatory effects .

Summary of Biological Activities

Activity Type Effect Mechanism
AntitumorCytotoxicity against cancer cellsInduction of apoptosis
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokinesInhibition of COX and cytokine production

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves:

  • Inhibition of cell proliferation : Chromeno[2,3-d]pyrimidines can disrupt cellular processes leading to cancer cell growth.
  • Induction of cell cycle arrest : This is achieved through modulation of key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression.

Case Study : A study focused on synthesizing new chromeno[2,3-d]pyrimidine derivatives found that specific modifications enhanced anticancer activity against breast cancer cell lines, demonstrating IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies revealed activity against pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy varies with structural modifications, emphasizing the importance of substituents on the chromene and pyrimidine rings.

Case Study : An evaluation of various derivatives against Bacillus cereus and Pseudomonas aeruginosa reported significant inhibition zones for several compounds within this class.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties by inhibiting myeloperoxidase (MPO), suggesting a potential role in reducing inflammation-related conditions.

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. While specific industrial production methods are not well-documented, general approaches would involve optimizing reaction conditions such as temperature and solvent to ensure high yield and purity.

Comparison with Similar Compounds

Structural Analog: N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl]Acetamide

Key Differences :

  • Substituents: The phenyl group at position 2 of the chromeno-pyrimidine core is substituted with 4-methoxy (vs. phenyl in the target compound), and the acetamide moiety bears a 3-chlorophenyl group (vs. 3-methoxyphenyl) .

Physicochemical Implications :

  • Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to the chloro analog due to increased polarity.
  • Stability : Methoxy substituents generally enhance oxidative stability compared to halogens like chlorine.

Table 1: Substituent Comparison

Compound R1 (Chromeno-Pyrimidine C2) R2 (Acetamide Phenyl)
Target Compound Phenyl 3-Methoxyphenyl
Compound 4-Methoxyphenyl 3-Chlorophenyl

Comparison with Hexahydrobenzothieno-Pyrimidine Derivatives

The compound in , N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, shares the sulfanyl acetamide group but differs in core structure:

  • Core Heterocycle: Hexahydrobenzothieno-pyrimidine (saturated, sulfur-containing) vs. chromeno-pyrimidine (fused aromatic system).
  • Biological Relevance : Saturated cores may confer conformational flexibility, influencing binding to hydrophobic enzyme pockets, while aromatic systems enable π-π stacking interactions .

Table 2: Core Structure Comparison

Property Target Compound (Chromeno-Pyrimidine) Compound (Benzothieno-Pyrimidine)
Aromaticity Fully aromatic Partially saturated
Predicted LogP Higher (due to fused aromatic rings) Lower (flexible core)

Methoxyphenyl vs. Dimethoxypyrimidinyl Acetamides

reports acetamide derivatives with dimethoxypyrimidinyl groups (e.g., N-(4,6-dimethoxypyrimidin-2-yl)). Unlike the target compound, these lack the chromeno-pyrimidine core but share the acetamide linkage.

Crystallographic Insights

Crystal structures of related acetamides () reveal:

  • Hydrogen Bonding : Methoxy groups participate in C–H···O interactions, stabilizing crystal packing.
  • Torsional Angles : The sulfanyl acetamide side chain adopts distinct conformations depending on substituent bulk (e.g., 3-methoxy vs. 4-methylphenyl) .

Table 3: Crystallographic Parameters

Compound Space Group Key Interactions
Target Compound (Modeled) P2₁/c N–H···O (methoxy), π-π stacking
Compound P-1 C–H···Cl, S···π

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